2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol
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Overview
Description
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol is an organic compound with the molecular formula C18H21NO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the tetrahydroquinoline ring.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated tetrahydroquinoline .
Scientific Research Applications
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 7-position.
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: A structurally related compound with different functional groups.
Uniqueness
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of the hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the hydroxyl group .
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2,2,4-trimethyl-4-phenyl-1,3-dihydroquinolin-7-ol |
InChI |
InChI=1S/C18H21NO/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-10-9-14(20)11-16(15)19-17/h4-11,19-20H,12H2,1-3H3 |
InChI Key |
SSUZSUFZCPKHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1)C=C(C=C2)O)(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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